molecular formula C11H10N2OS B13107407 5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one

5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one

Cat. No.: B13107407
M. Wt: 218.28 g/mol
InChI Key: ROSKOPMFWUAERD-UHFFFAOYSA-N
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Description

5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both a benzothiazole and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one can be achieved through various synthetic pathways. One common method involves the reaction of benzothiazole derivatives with pyrrolidinone under specific conditions. For instance, the synthesis might involve a Knoevenagel condensation reaction, where benzothiazole is reacted with a suitable aldehyde in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the benzothiazole or pyrrolidinone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidinone ring but lacks the benzothiazole moiety.

    Benzothiazole derivatives: Contain the benzothiazole ring but differ in the substituents attached to it.

Uniqueness

5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one is unique due to the combination of the benzothiazole and pyrrolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C11H10N2OS/c14-10-6-5-8(12-10)11-13-7-3-1-2-4-9(7)15-11/h1-4,8H,5-6H2,(H,12,14)

InChI Key

ROSKOPMFWUAERD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=NC3=CC=CC=C3S2

Origin of Product

United States

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